(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
CAS No.: 2227794-54-7
Cat. No.: VC5395802
Molecular Formula: C11H11BrO2
Molecular Weight: 255.111
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227794-54-7 |
|---|---|
| Molecular Formula | C11H11BrO2 |
| Molecular Weight | 255.111 |
| IUPAC Name | (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
| Standard InChI Key | RYHNJJBOOXOIQX-VHSXEESVSA-N |
| SMILES | CC1=C(C=C(C=C1)Br)C2CC2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₁₁BrO₂, a molecular weight of 255.11 g/mol, and an IUPAC name of (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid. Its stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and biological interactions .
Key Structural Attributes:
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Cyclopropane core: A three-membered carbon ring with high ring strain.
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Bromine substituent: Positioned at the 5th carbon of the 2-methylphenyl group, enhancing electrophilic reactivity.
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Carboxylic acid group: Facilitates hydrogen bonding and salt formation, critical for solubility and pharmacokinetic properties .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2227794-54-7 | |
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | |
| Stereochemistry | (1R,2R) | |
| SMILES | CC1=C(C=C(C=C1)Br)C2CC2C(=O)O |
Synthesis and Stereochemical Control
Cyclopropanation Strategies
The synthesis typically involves diastereoselective cyclopropanation of pre-functionalized alkenes. A key method employs bromocyclopropane precursors undergoing base-assisted epimerization to achieve the desired (1R,2R) configuration . For example:
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Substrate Preparation: A brominated styrene derivative is treated with a diazo compound (e.g., ethyl diazoacetate) in the presence of a transition-metal catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane core .
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Stereochemical Optimization: Chiral auxiliaries or enantioselective catalysts ensure high enantiomeric excess (ee > 95%) .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Rh₂(OAc)₄, CH₂Cl₂, 25°C, 12 h | Cyclopropane ring formation |
| 2 | KOH, DMSO, 40°C, 6 h | Epimerization to (1R,2R) isomer |
| 3 | HCl(aq) extraction | Isolation of carboxylic acid |
Challenges in Synthesis
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Ring strain: The cyclopropane ring’s instability necessitates mild reaction conditions to prevent ring-opening .
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Bromine reactivity: Competing side reactions (e.g., debromination) require careful stoichiometric control.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (logP ≈ 2.7) due to its hydrophobic aromatic and cyclopropane moieties. It is stable under inert atmospheres but prone to oxidative degradation in the presence of light or moisture .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| LogP | ~2.7 (estimated) | XLogP3 |
| pKa | ~4.2 (carboxylic acid) | Computational model |
Spectroscopic Characterization
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¹H NMR: Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
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IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor for GluN2A-positive allosteric modulators (PAMs), which target NMDA receptors to treat cognitive disorders . Its rigid cyclopropane structure enhances binding affinity to hydrophobic pockets in proteins .
Agrochemical Development
Patents describe derivatives of cyclopropane carboxylic acids as insecticides, leveraging the bromine substituent for halogen-bonding interactions with pest enzymes .
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